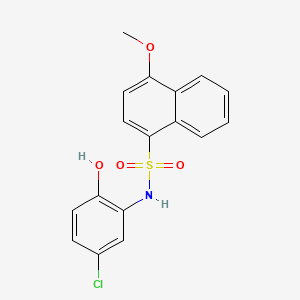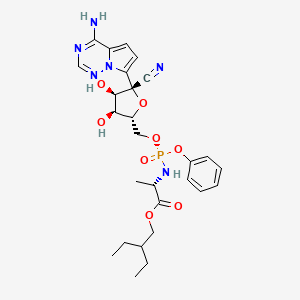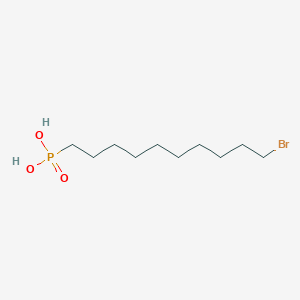![molecular formula C17H20F4N2O B604983 (4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone CAS No. 1415477-76-7](/img/structure/B604983.png)
(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone
Vue d'ensemble
Description
The compound appears to contain a 4-Fluoro-3-(trifluoromethyl)phenyl group and a 8-methyl-2,8-diazaspiro[4.5]decan-2-yl group . The former is a phenyl group with fluorine and trifluoromethyl substituents, and the latter is a spirocyclic compound with a diaza (two nitrogen atoms) ring system .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on this compound, it’s difficult to provide an analysis of its physical and chemical properties .Applications De Recherche Scientifique
Tachykinin NK2 Receptor Antagonism
The compound has been studied for its potential as a tachykinin NK2 receptor antagonist. Research has shown that certain spiropiperidines, structurally similar to the compound , demonstrated potent NK2 receptor antagonism, particularly in guinea pig trachea, suggesting potential applications in treating bronchoconstriction (Smith et al., 1995).
Anticonvulsant Activity
Studies on related compounds with fluorinated N-phenyl and N-benzyl azaspiro decane derivatives have indicated significant anticonvulsant activity. The incorporation of fluoro or trifluoromethyl substituents increased the anticonvulsant efficacy compared to other analogues (Obniska et al., 2006).
P2X7 Receptor Antagonism
Research has been conducted on compounds that are structurally similar and showed P2X7 receptor antagonism, indicating potential application in the treatment of mood disorders. One such compound demonstrated significant receptor occupancy and tolerability in preclinical species (Chrovian et al., 2018).
Crystal Structure and DFT Studies
The compound's molecular structure and physicochemical properties have been explored through crystallographic analysis and Density Functional Theory (DFT) studies. These studies provide insights into the conformational stability and electronic properties of the compound, which are crucial for understanding its reactivity and potential applications (Huang et al., 2021).
Synthesis and Reactivity
The compound's synthesis and reactivity have been investigated, focusing on its potential as an intermediate in various chemical reactions. These studies are essential for developing efficient synthetic pathways and understanding its behavior under different chemical conditions (Zhou Yu, 2002).
CCR5 Receptor-Based Mechanism
Similar compounds have been studied for their potential as CCR5 receptor antagonists, which could have implications in HIV treatment. Such research explores the binding and allosteric mechanisms of these compounds at the receptor level, highlighting their therapeutic potential (Watson et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
[4-fluoro-3-(trifluoromethyl)phenyl]-(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F4N2O/c1-22-7-4-16(5-8-22)6-9-23(11-16)15(24)12-2-3-14(18)13(10-12)17(19,20)21/h2-3,10H,4-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCSOVLPWXDKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CCN(C2)C(=O)C3=CC(=C(C=C3)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




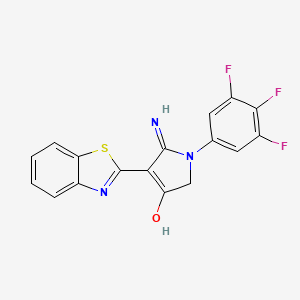
![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)
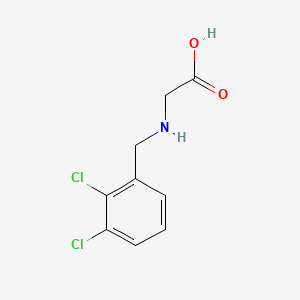
![N-{3-[(diphenylacetyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide](/img/structure/B604906.png)
![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)

